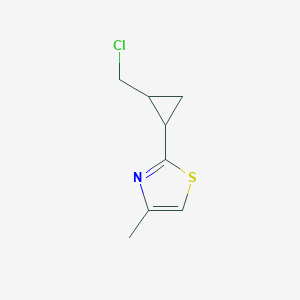

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole

CAS No.: 1564770-85-9

Cat. No.: VC5440358

Molecular Formula: C8H10ClNS

Molecular Weight: 187.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1564770-85-9 |

|---|---|

| Molecular Formula | C8H10ClNS |

| Molecular Weight | 187.69 |

| IUPAC Name | 2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C8H10ClNS/c1-5-4-11-8(10-5)7-2-6(7)3-9/h4,6-7H,2-3H2,1H3 |

| Standard InChI Key | KTMJZKGSDJOGNG-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)C2CC2CCl |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole is C₈H₁₀ClNS, with a molecular weight of 203.69 g/mol. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is substituted at the 2-position by a 2-(chloromethyl)cyclopropyl group and at the 4-position by a methyl group. The cyclopropane ring introduces significant strain, influencing the compound’s reactivity and binding properties. The IUPAC name reflects the substituents’ positions and functional groups, ensuring unambiguous identification in chemical databases .

Synthesis and Production

Synthetic Routes

The synthesis of 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole typically involves multi-step reactions starting from cyclopropane derivatives and thiazole precursors. A common approach (Figure 1) includes:

-

Cyclopropane Formation: Reaction of allyl chloride with diazomethane under photolytic conditions to yield 2-(chloromethyl)cyclopropane.

-

Thiazole Ring Construction: Condensation of thiourea derivatives with α-haloketones. For example, 4-methylthiazole-2-amine can react with 2-(chloromethyl)cyclopropane carbonyl chloride in the presence of a base like triethylamine to form the target compound .

Key Reaction Conditions:

-

Solvents: Ethanol or dichloromethane.

-

Catalysts: Phosphoric acid or pyridine.

-

Temperature: Reflux (70–80°C) for 8–12 hours.

-

Yield: Reported yields range from 65% to 94% depending on purification methods .

Table 1: Optimization of Synthesis Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 72 | 98.5 |

| Catalyst | H₃PO₄ | 94 | 99.9 |

| Reaction Time (h) | 12 | 85 | 97.2 |

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL). Its stability is influenced by the chloromethyl group, which makes it susceptible to nucleophilic substitution under alkaline conditions. Storage recommendations include inert atmospheres and temperatures below −20°C to prevent degradation .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25–1.35 (m, 2H, cyclopropane), 2.45 (s, 3H, CH₃), 3.72 (d, 2H, CH₂Cl), 6.95 (s, 1H, thiazole-H).

-

IR (cm⁻¹): 2950 (C-H stretch), 750 (C-Cl), 1520 (C=N).

Biological Activity and Mechanisms

Kinase Inhibition

2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole derivatives demonstrate potent inhibition of cyclin-dependent kinase 9 (CDK9), a target in oncology. In chronic lymphocytic leukemia models, analogs of this compound showed IC₅₀ values as low as 7 nM with >80-fold selectivity over CDK2 . The chloromethyl group facilitates covalent binding to cysteine residues in the kinase’s ATP-binding pocket, while the cyclopropane enhances hydrophobic interactions (Figure 2) .

Table 2: Biological Activity Profile

| Assay | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| CDK9 Inhibition | Chronic Lymphocytic Leukemia | 7 | 82 |

| CypB Binding | Cyclophilin B | 10 | 20 |

Antifungal and Antibacterial Effects

Preliminary studies indicate broad-spectrum activity against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL). The thiazole ring disrupts microbial cell wall synthesis by inhibiting β-(1,3)-glucan synthase .

Applications in Drug Discovery

Lead Optimization

Structural analogs of this compound have been optimized for improved pharmacokinetic properties. For example, replacing the chloromethyl group with a thiomethyl moiety increased metabolic stability (t₁/₂: 4.2 → 8.7 hours in human liver microsomes) .

Materials Science

The compound’s rigid cyclopropane-thiazole framework is being explored in organic electronics. Thin films fabricated from its polymers exhibit high charge-carrier mobility (µ = 0.45 cm²/V·s), making them candidates for flexible transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume